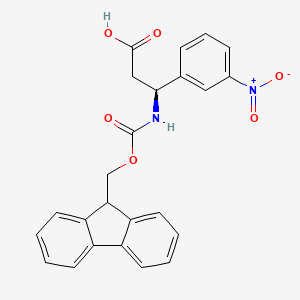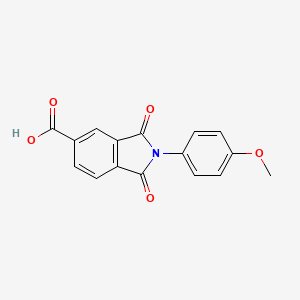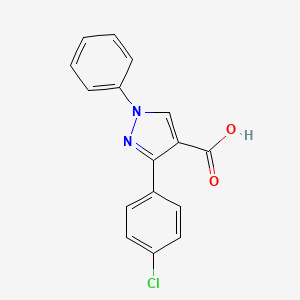
1-(2-Piperidin-1-yl-ethyl)-piperazine
概要
説明
The compound “1-(2-Piperidin-1-yl-ethyl)-piperazine” seems to be a piperazine derivative. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine exists as small alkaline deliquescent crystals with a saline taste . Piperazine derivatives are often used in the synthesis of pharmaceuticals and polymers .
科学的研究の応用
Synthesis and Biological Evaluation
1-(2-Piperidin-1-yl-ethyl)-piperazine and its derivatives have been explored for their potential in various biological applications. For example, Rajkumar et al. (2014) synthesized derivatives of this compound and evaluated their antimicrobial properties, finding some to exhibit excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Development of Novel Insecticides
In the agricultural sector, Cai et al. (2010) investigated derivatives of this compound as lead compounds for new insecticides. They synthesized a series of derivatives and tested their biological activities against the armyworm, showcasing their potential in pest control (Cai, Li, Fan, Huang, Shao, & Song, 2010).
Antagonistic Activities in Medical Chemistry
Li et al. (2008) designed and synthesized derivatives of this compound as potential α1-adrenergic receptor (α1-AR) antagonists. These compounds showed significant antagonistic activities, marking them as potential candidates for therapeutic applications (Li, Xia, Wu, Wang, & Jiang, 2008).
Memory Facilitation in Mice
In neurological research, Li Ming-zhu (2012) synthesized derivatives of this compound and studied their effects on learning and memory facilitation in mice. The findings suggest these compounds can have significant effects on cognitive functions (Li Ming-zhu, 2012).
将来の方向性
作用機序
Target of Action
The primary target of 1-(2-Piperidin-1-yl-ethyl)-piperazine is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s interaction with its targets results in a decrease in the production of these inflammatory mediators.
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response . By inhibiting the activity of COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effects of this include a reduction in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX enzymes . This results in a reduction in inflammation and associated symptoms.
特性
IUPAC Name |
1-(2-piperidin-1-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWINQCALMSSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371917 | |
| Record name | 1-(2-Piperidin-1-yl-ethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22763-65-1 | |
| Record name | 1-(2-Piperidin-1-yl-ethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22763-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1363400.png)


![1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B1363408.png)




![2-(4-Nitrophenyl)Benzo[D]Thiazole](/img/structure/B1363415.png)


